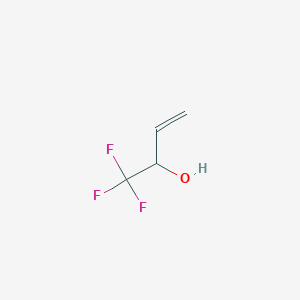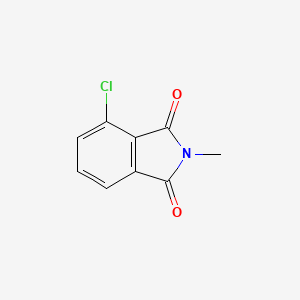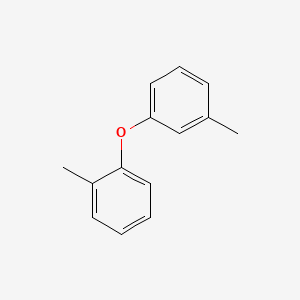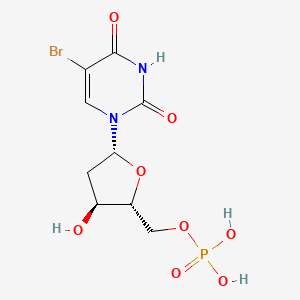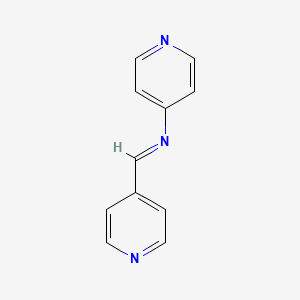
(E)-N,1-Di(pyridin-4-yl)methanimine
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, they can be intercalated into layered inorganic compounds, which might serve as the host carriers . They can also react with carboxylate ligands to form metal–organic frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by factors such as the presence of substituents on the pyridine ring. For instance, the presence of fluorine can affect the compound’s electrochemical properties .Aplicaciones Científicas De Investigación
Corrosion Inhibition
(E)-N,1-Di(pyridin-4-yl)methanimine derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. Research demonstrates that these compounds reduce the cathodic area without altering the cathodic reaction mechanism, and their effectiveness increases with concentration. The compounds' adsorption on mild steel surfaces follows the Langmuir isotherm model, indicating a correlation between their molecular structure and anticorrosion activity (El Aatiaoui et al., 2021).
Catalysis in Polymerization
These compounds have been utilized in the synthesis of palladium(II) complexes, which show high catalytic activity in the polymerization of methyl methacrylate. The complexes exhibit a distorted square planar geometry, contributing to their efficiency in polymerization processes (Kim et al., 2014).
Transfer Hydrogenation
Ruthenium-cymene complexes containing pyridine-derived aldiimine ligands have been synthesized and characterized for their application in the transfer hydrogenation of aryl ketones. These complexes have shown good catalytic activity and productivity in this process, demonstrating potential in catalytic applications (Ramos et al., 2019).
Antibacterial Potential
N-Substituted derivatives of (E)-N,1-Di(pyridin-4-yl)methanimine have been explored for their antibacterial properties. Quantitative structure-activity relationship (QSAR) studies reveal that electronic, steric, and lipophilic parameters correlate with antibacterial activity, suggesting these compounds' potential in developing new antibacterial agents (Mullani & Disouza, 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions in the study of pyridine derivatives could involve exploring their potential applications in various fields, such as materials science and medicinal chemistry. For instance, pyridine derivatives have been studied for their potential use in non-linear optics and as protein kinase inhibitors .
Propiedades
IUPAC Name |
N,1-dipyridin-4-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONXMIPTIONDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506163 | |
| Record name | (E)-N,1-Di(pyridin-4-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,1-Di(pyridin-4-yl)methanimine | |
CAS RN |
67038-99-7 | |
| Record name | (E)-N,1-Di(pyridin-4-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



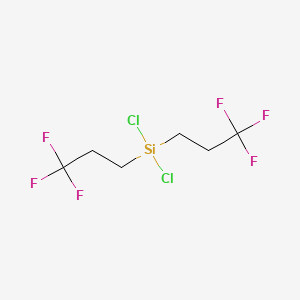
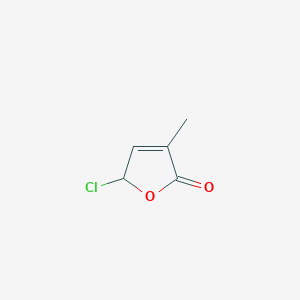
![1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea](/img/structure/B3055727.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B3055731.png)
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]-](/img/structure/B3055733.png)

